molecular formula C9H10Cl3NO2 B2483215 (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid CAS No. 13990-04-0

(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid

Cat. No. B2483215
CAS RN: 13990-04-0
M. Wt: 270.53
InChI Key: VAISQIUJIKNCPW-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid, also known as S-2-AAP or S-2-AAPA, is an organic compound classified as an alpha-amino acid. It is a naturally occurring amino acid and is found in various plants and animals. It is used in a variety of scientific research applications, including biochemical and physiological studies, and is also used in laboratory experiments.

Scientific Research Applications

Antimicrobial Agents

(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid: derivatives have shown promise as scaffolds for developing antimicrobial candidates. Researchers synthesized novel derivatives with an incorporated 4-hydroxyphenyl moiety and various substitutions . These compounds exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria (including drug-resistant strains) and Candida species. Notably, they demonstrated substantial activity against Candida auris , a multidrug-resistant fungal pathogen.

Boron Reagents in Suzuki–Miyaura Coupling

The broad application of Suzuki–Miyaura (SM) coupling arises from the mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents. While not specific to this compound, boron reagents play a crucial role in SM coupling reactions, facilitating the synthesis of diverse organic compounds .

properties

IUPAC Name

(2S)-2-amino-3-(3,5-dichlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAODYKLBUMXKDC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70917030
Record name 3,5-Dichlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93930-25-7
Record name DL-Phenylalanine, 3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093930257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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